N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,2-diphenylacetamide
Description
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,2-diphenylacetamide is a synthetic acetamide derivative featuring a diphenylacetyl core linked to a 2-methylthiazole ring via an ethyl chain. The diphenylacetamide group is known for its stability and ability to engage in hydrophobic interactions, while the thiazole ring may contribute to electronic or hydrogen-bonding properties .
Properties
Molecular Formula |
C20H20N2OS |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H20N2OS/c1-15-22-18(14-24-15)12-13-21-20(23)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14,19H,12-13H2,1H3,(H,21,23) |
InChI Key |
NXVYGIPATAHFAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,2-diphenylacetamide typically involves the reaction of 2-methyl-1,3-thiazole with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Diphenylacetamide Derivatives
N-[2-(4-Morpholinyl)ethyl]-2,2-diphenylacetamide ()
- Structure : Replaces the 2-methylthiazole with a morpholine group.
- Synthesis : Similar coupling methods (e.g., carbodiimide-mediated amidation) are likely used, differing in the amine component .
N-(1,3-thiazol-2-yl)-2,2-diphenylacetamide ()
- Structure : Thiazole ring directly attached to the acetamide nitrogen, omitting the ethyl spacer.
- Crystallography : Exhibits intermolecular N–H···N hydrogen bonds and π–π stacking, stabilizing dimer formation. This contrasts with the ethyl-linked analog, where spacer flexibility may reduce such interactions .
N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide ()
Heterocyclic Variations in Acetamide Derivatives
Benzothiazole-Based Analogs ()
- Examples : N-(benzothiazole-2-yl)-2,2-diphenylacetamide and derivatives with sulfonamide or nitro groups.
- Patent exclusions () suggest prior exploration of these compounds for specific therapeutic targets .
Thiophene-Containing Analog ()
Pharmacologically Relevant Comparators
Mirabegron ()
- Structure: 2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-((R)-2-hydroxy-2-phenylethylamino)ethyl)phenyl]acetamide.
- Functional Contrast : Mirabegron’s β3-adrenergic receptor agonism highlights the role of thiazole and hydroxy groups in receptor interaction. The absence of diphenyl groups in Mirabegron may reduce off-target hydrophobic binding compared to the target compound .
Biological Activity
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,2-diphenylacetamide, a compound with the CAS number 912894-68-9, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C20H20N2OS
- Molecular Weight : 336.45 g/mol
- Synonyms : Benzeneacetamide, N-[2-(2-methyl-4-thiazolyl)ethyl]-α-phenyl
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling processes.
Pharmacological Effects
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation markers in vitro, which could be beneficial for inflammatory diseases.
- Neuroprotective Properties : Some research suggests neuroprotective effects, potentially through modulation of neuroinflammatory pathways.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.
Case Study 2: Anti-inflammatory Potential
A study involving macrophage cell lines treated with the compound showed a marked decrease in the expression of pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests that the compound may modulate immune responses effectively.
Case Study 3: Neuroprotective Effects
Research conducted on neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death and maintained cellular integrity compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
